molecular formula C10H13NO4S2 B3214831 2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide CAS No. 1153477-05-4

2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide

Cat. No. B3214831
CAS RN: 1153477-05-4
M. Wt: 275.3
InChI Key: GMTWDMSPOYGCGN-UHFFFAOYSA-N
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Description

The compound “2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide” is a complex organic molecule. It contains an ethenesulfonyl group (a type of sulfonyl group attached to an ethene), a benzene ring (a six-membered ring with alternating double bonds), and a sulfonamide group (a sulfur atom doubly bonded to two oxygen atoms and singly bonded to a nitrogen atom). The N,N-dimethyl indicates that the nitrogen atom in the sulfonamide group is bonded to two methyl groups .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the ethenesulfonyl group, the introduction of the benzene ring, and the attachment of the sulfonamide group. The exact synthesis process would depend on the starting materials and the specific reactions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzene ring would likely contribute to the compound’s stability and could influence its reactivity. The ethenesulfonyl and sulfonamide groups could also play significant roles in the compound’s physical and chemical properties .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions take place. The presence of the ethenesulfonyl and sulfonamide groups could make the compound susceptible to certain types of reactions, such as nucleophilic substitutions or eliminations .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the environment in which it is used. For example, if the compound is used as a drug, its mechanism of action could involve binding to a specific receptor or enzyme in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties. For example, if the compound is highly reactive or toxic, it could pose a risk to health and safety. Proper handling and disposal procedures would be necessary to mitigate these risks .

Future Directions

The future directions for research on this compound could involve further studies on its synthesis, properties, and potential applications. For example, the compound could be studied for its potential use in pharmaceuticals, materials science, or other areas .

properties

IUPAC Name

2-ethenylsulfonyl-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO4S2/c1-4-16(12,13)9-7-5-6-8-10(9)17(14,15)11(2)3/h4-8H,1H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMTWDMSPOYGCGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=CC=C1S(=O)(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide
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2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide
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2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide
Reactant of Route 6
2-(ethenesulfonyl)-N,N-dimethylbenzene-1-sulfonamide

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